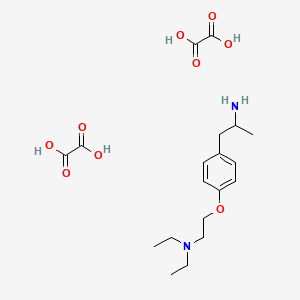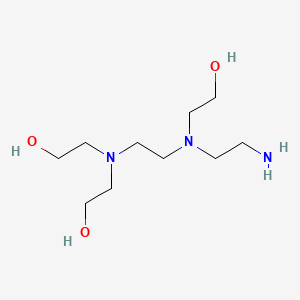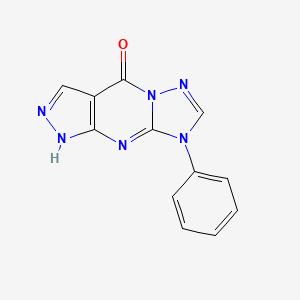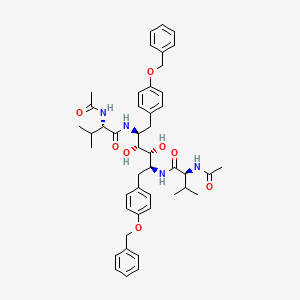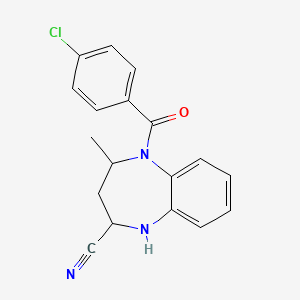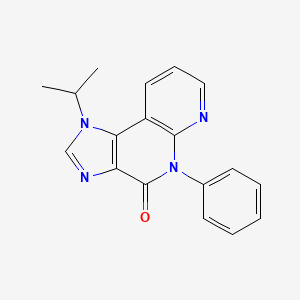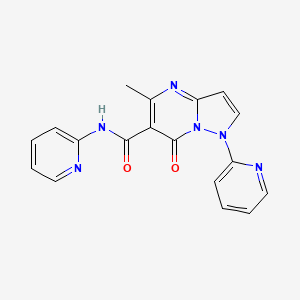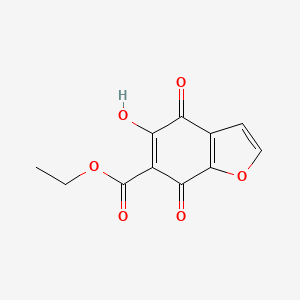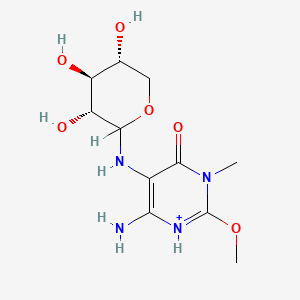
4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazole ring fused to a quinoline moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a suitable ketone with an amidine under oxidative conditions to form the imidazole ring, followed by cyclization to form the quinoline moiety . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas or metal hydrides for reduction, and various halogenating or alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or modulate the function of receptors involved in immune responses . The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
Compared to other imidazoquinoline derivatives, 4H-Imidazo(4,5-c)quinolin-4-one, 1,2,3,5-tetrahydro-5-butyl-1-methyl-2-thioxo- stands out due to its unique substitution pattern and the presence of a thioxo group. Similar compounds include:
Imiquimod: Known for its antiviral and antitumor activities.
Resiquimod: A potent immune response modifier used in various therapeutic applications.
BBIQ: A TLR7 agonist with potential use as a vaccine adjuvant.
These compounds share a similar core structure but differ in their specific substituents and biological activities, highlighting the importance of structural modifications in determining their function and application.
Properties
CAS No. |
133306-22-6 |
|---|---|
Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
5-butyl-1-methyl-2-sulfanylidene-3H-imidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C15H17N3OS/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)16-15(20)17(13)2/h5-8H,3-4,9H2,1-2H3,(H,16,20) |
InChI Key |
SLVBIFZPBAWHII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)NC(=S)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


